molecular formula C11H14N2 B2795737 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] CAS No. 2470437-74-0

2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane]

Cat. No.: B2795737
CAS No.: 2470437-74-0
M. Wt: 174.247
InChI Key: TYYSYJUWTHQTSX-UHFFFAOYSA-N
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Description

2,4-Dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] is a spirocyclic compound featuring a 1,8-naphthyridine core fused with a cyclobutane ring. The spiro architecture imposes conformational rigidity, which can enhance binding specificity in biological systems or stabilize photophysical properties in material applications.

Properties

IUPAC Name

spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-9-7-11(4-2-5-11)8-13-10(9)12-6-1/h1,3,6H,2,4-5,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYSYJUWTHQTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3=C(NC2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1’-cyclobutane] undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Involves nucleophilic or electrophilic reagents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce fully saturated spiro compounds .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane]. For instance, research has shown that derivatives of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Derivatives

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus0.24 μg/ml
Derivative BEscherichia coli3.9 μg/ml

These findings suggest that modifications to the core structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by slowing down the digestion of carbohydrates.

Table 2: α-Glucosidase Inhibition Activity

CompoundInhibition PercentageIC50 Value (μM)
2,4-Dihydro Compound75%15

This activity indicates that the compound could be explored further for its antidiabetic properties .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of various spirocyclic compounds derived from 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane]. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria. The study utilized both in vitro assays and molecular docking techniques to elucidate the mechanism of action.

Case Study 2: Enzyme Inhibition for Diabetes Management

Another significant study focused on the enzyme inhibition properties of this compound. Researchers synthesized several analogs and assessed their inhibitory effects on α-glucosidase. The most potent derivative was found to significantly reduce blood glucose levels in diabetic animal models, suggesting its potential utility as an antihyperglycemic agent.

Mechanism of Action

The mechanism by which Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1’-cyclobutane] exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

Spirocyclic vs. Non-Spirocyclic 1,8-Naphthyridines
  • Smaller rings may reduce steric hindrance, enabling interactions with compact biological targets.
  • Linear and Fused Derivatives: Non-spiro 1,8-naphthyridines, such as anti-tubercular compounds A–D (Fig. 2 in ), lack conformational constraints, which may reduce target selectivity but improve synthetic accessibility .
Functional Group Variations
  • Nitrile-Containing Derivatives : Compounds like 1,8-naphthyridine-3-carbonitriles exhibit enhanced anti-mycobacterial activity due to the electron-withdrawing nitrile group, which improves membrane permeability . The absence of this group in the target compound may necessitate alternative strategies for bioactivity optimization.
Anti-Tubercular Activity
Compound Structure MIC (Mtb H37Rv) Reference
Rifampicin Non-naphthyridine 98% inhibition
Compound A 1,8-Naphthyridine derivative 96% inhibition
Compound D Morpholino-naphthyridine 0.25 ± 0.04 mg/mL
1,8-NA 1,8-Naphthyridine analog ≥1.024 µg/mL

However, its activity against Mtb remains speculative without empirical data.

Antibiotic Potentiation

1,8-Naphthyridine derivatives enhance fluoroquinolone activity by inhibiting efflux pumps (e.g., NorA, MepA) . The rigidity of the spiro system could optimize pump inhibition by reducing off-target interactions, though this requires validation.

Key Methods for 1,8-Naphthyridine Derivatives
Method Yield Range Example Compound Reference
Multicomponent one-pot synthesis 65–90% Anti-tubercular derivatives
Grignard reagent functionalization 76% 2-Methoxy-1,8-naphthyridine-3-carbaldehyde
Spirocyclization Not reported Benzyl spiro[azepane-naphthyridine]

Physicochemical and Coordination Properties

  • Coordination Chemistry: 1,8-Naphthyridines act as monodentate/bidentate ligands for transition metals (e.g., Ru(II) complexes in ). The spiro system’s rigidity may favor selective metal binding, useful in catalysis or sensor design .
  • Optical Properties : BODIPY-naphthyridine hybrids () exhibit sharp fluorescence peaks. The cyclobutane ring in the target compound could perturb π-conjugation, shifting emission wavelengths compared to planar analogs .

Biological Activity

2,4-Dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a spiro structure that combines elements of naphthyridine and cyclobutane. Its molecular formula can be represented as C12H12N2C_{12}H_{12}N_2 with a molecular weight of approximately 196.24 g/mol. The spirocyclic nature contributes to its unique interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities:

  • Antimicrobial Activity : Several studies have shown that naphthyridine derivatives possess significant antibacterial and antifungal properties. For example, derivatives have been tested against Methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated promising inhibitory effects .
  • Anticancer Properties : Some naphthyridine derivatives have shown cytotoxic effects on various cancer cell lines. For instance, studies demonstrate that modifications in the naphthyridine structure can enhance activity against breast cancer cells .
  • Neuroprotective Effects : Compounds similar to 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activity of 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] is believed to involve several mechanisms:

  • Enzyme Inhibition : Many naphthyridine derivatives act as enzyme inhibitors. For example, they may inhibit topoisomerases or kinases involved in cancer cell proliferation.
  • Receptor Modulation : Some compounds modulate various receptors (e.g., adenosine receptors), influencing cellular signaling pathways crucial for maintaining homeostasis and responding to stressors .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of a series of naphthyridine derivatives against MRSA strains. The results indicated that specific modifications in the naphthyridine ring significantly enhanced antibacterial activity, suggesting that 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] could be a candidate for further development .

Case Study 2: Anticancer Potential

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane]. The compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating significant potential for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineResult SummaryReference
AntibacterialMRSASignificant inhibition observed
AnticancerMCF-7 Breast Cancer CellsDose-dependent cytotoxicity
NeuroprotectiveNeuronal Cell LinesProtective effects against apoptosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,8-naphthyridine derivatives, and how can they be adapted for spirocyclic variants like 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane]?

  • Answer : Conventional methods include cyclization reactions (e.g., using Grignard reagents or malonate derivatives) and cycloadditions. For example, cyclization of 2-methoxy-1,8-naphthyridine-3-carbaldehyde with arylidene derivatives via hydrazine hydrate yields intermediates for spirocyclic systems . Adaptations for spiro compounds may involve introducing cyclobutane via ring-closing metathesis or [2+2] photocycloaddition. Evidence from cyclopropane-spiro systems (e.g., 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]) suggests using aliphatic substrates and auxiliary synthons to stabilize strained rings .

Q. Which spectroscopic techniques are critical for confirming the structure of 1,8-naphthyridine derivatives, and how should data interpretation be approached?

  • Answer : ¹H NMR and mass spectrometry are essential. For example, in 3-(4-bromophenyl)-1-(2-cyclopropyl-1,8-naphthyridin-3-yl)prop-2-en-1-one (3b), NMR signals at δ 8.69 (s, 1H) and 9.22 (s, 1H) confirm aromatic protons, while mass spectra ([M+1] m/z 380) validate molecular weight . IR spectroscopy helps identify functional groups (e.g., C=O stretches at 1686 cm⁻¹ in amide derivatives) . Always cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities.

Q. How can researchers optimize reaction conditions for cyclization steps in 1,8-naphthyridine synthesis?

  • Answer : Temperature, solvent polarity, and catalyst selection are key. For instance, cyclization of 2,2,4-trichloro-4,6-dicyanohexanoyl chloride to 3,7-dichloro-1,8-naphthyridin-2(1H)-one requires HCl and Bu₂O at 140°C . Sonochemical methods (e.g., ultrasound-assisted synthesis) reduce reaction times and improve yields by enhancing reagent mixing, as seen in derivatives like 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one .

Advanced Research Questions

Q. How should contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Answer : Contradictions may arise from tautomerism, impurities, or dynamic effects. For example, 4-hydroxy-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one (66) exhibits tautomeric equilibria between enol and keto forms, altering NMR peak positions . Use variable-temperature NMR or deuterium exchange experiments to identify tautomers. If impurities are suspected, repeat purification (e.g., recrystallization from ethanol) and validate via HPLC .

Q. What computational strategies are effective for predicting the biological activity of 1,8-naphthyridine derivatives?

  • Answer : QSAR modeling and molecular docking are widely used. For instance, QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines correlates electronic descriptors (e.g., Hammett constants) with anticancer activity . Docking studies on 1-(4-chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,8-naphthyridine-3-carboxamide (5a2) can identify binding interactions with target proteins (e.g., kinase inhibitors) . Use software like AutoDock or Schrödinger Suite, and validate predictions with in vitro assays.

Q. How can researchers design experiments to investigate the spirocyclic ring’s impact on pharmacological properties?

  • Answer : Compare spirocyclic analogs (e.g., 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane]) with non-spiro counterparts in bioactivity assays. For example, evaluate solubility (via shake-flask method), metabolic stability (using liver microsomes), and target binding (SPR or ITC). Evidence from spiro[piperidine-4,2'-quinoline] derivatives shows that ring strain can enhance binding affinity but reduce solubility .

Q. What methodologies address low yields in multi-step syntheses of 1,8-naphthyridine derivatives?

  • Answer : Use Design of Experiments (DoE) to identify critical variables. For example, optimize the ratio of POCl₃ to DMF in the synthesis of 7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one derivatives . Alternatively, employ flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) in cyclization steps.

Methodological Guidelines

  • Handling Contradictory Data : Always replicate experiments and validate with orthogonal techniques (e.g., X-ray crystallography for ambiguous NMR structures) .
  • Synthetic Optimization : Document reaction parameters (solvent, catalyst, temperature) systematically. For example, track yield variations in cyclopropane-spiro syntheses under different conditions .
  • Computational Validation : Cross-check docking results with experimental IC₅₀ values to refine predictive models .

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